2-(二苄基氨基)乙酸

描述

Comprehensive Analysis of “2-(Dibenzylamino)acetic acid”

The compound 2-(Dibenzylamino)acetic acid is a chemical structure that can be derived from dibenzylamine through the introduction of an acetic acid moiety. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are extensively studied, which can provide insights into the properties and reactivity of 2-(Dibenzylamino)acetic acid.

Synthesis Analysis

The synthesis of related compounds often involves the use of carbodiimide chemistry, as seen in the synthesis of α-ketoamide derivatives using OxymaPure/DIC, which offers high purity and yield . Similarly, the synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde involves condensation reactions under basic conditions . These methods suggest that the synthesis of 2-(Dibenzylamino)acetic acid could potentially be optimized using similar carbodiimide or condensation approaches.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, shows specific dihedral angles between substituent groups and the phenyl moiety, which are stabilized by hydrogen bonding . In the case of 2-(3-hydroxybenzylamino)acetic acid, the crystal packing is stabilized by intermolecular hydrogen bonds . These findings suggest that 2-(Dibenzylamino)acetic acid may also exhibit specific geometric conformations and intermolecular interactions that could influence its properties and applications.

Chemical Reactions Analysis

The reactivity of similar compounds includes the photolysis of 2-nitrobenzylidene acetals, which can release substrates in a high-yielding manner . Acid-catalyzed reactions, such as the double-cyclization of N,N-dibenzylaminoacetaldehyde dialkyl acetals, demonstrate the potential for complex transformations . These studies indicate that 2-(Dibenzylamino)acetic acid could undergo various chemical reactions, potentially leading to the formation of novel structures or the release of active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by techniques such as FT-IR, NMR, and elemental analysis . The crystal structures of carboxylic acid derivatives reveal insights into their hydrogen bonding patterns and molecular associations . These analytical methods could be applied to 2-(Dibenzylamino)acetic acid to determine its purity, structural details, and potential for forming cocrystals or polymers.

科学研究应用

分子结构和稳定性

- 对密切相关的化合物 2-(3-羟基苄基氨基)乙酸的研究揭示了不对称单元中两个独立的分子,苯环之间存在显着的二面角。这提供了对结构稳定性和分子相互作用的见解,这些见解可适用于对 2-(二苄基氨基)乙酸的研究 (Zhi & Wu, 2011)。

生物缀合物化学中的应用

- 2-(二苄基氨基)丁烷-1,4-二硫醇 (DABDT) 的合成,这是一种源自天冬氨酸的二硫键还原剂,突出了 2-(二苄基氨基)乙酸衍生物在生物缀合物化学中的潜力。由于其溶解性和易用性,这些衍生物,包括 2-(二苄基氨基)乙酸,可以探索用于类似的应用 (Mthembu et al., 2019)。

合成构件

- 在制备 HIV 蛋白酶抑制剂中,N,N-二苄基-α-氨基醛,其结构与 2-(二苄基氨基)乙酸相似,已被用作关键的构件。这表明 2-(二苄基氨基)乙酸在合成医学上重要化合物的潜在应用 (Beaulieu & Wernic, 1996)。

有机合成中的进展

- 涉及与 2-(二苄基氨基)乙酸密切相关的 α-二苄基氨基醛的非对映选择性合成的研究,提供了对复杂有机结构合成的见解。这表明 2-(二苄基氨基)乙酸在有机合成和新药开发中具有潜在的用途 (Andrés et al., 2006)。

药物开发的潜力

- 结构上与 2-(二苄基氨基)乙酸相关的化合物在 HIV 蛋白酶抑制剂和其他药物的开发中的应用,强调了其在药物化学和药物设计中的潜在应用 (Beaulieu & Wernic, 1996)。

催化和化学反应

- 涉及二苄胺(一种与 2-(二苄基氨基)乙酸相关的化合物)的迈克尔加成等反应的研究,以及它在合成复杂有机化合物中的作用,表明 2-(二苄基氨基)乙酸在有机化学中具有潜在的催化和合成应用 (Nematollahi et al., 2006)。

安全和危害

The safety information for 2-(Dibenzylamino)acetic acid includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

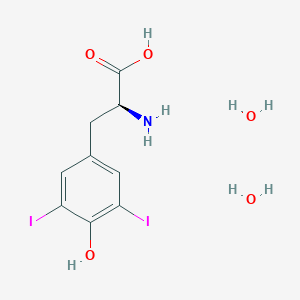

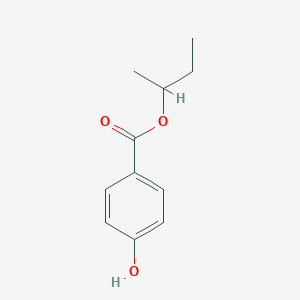

IUPAC Name |

2-(dibenzylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWVRVNMKUFQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

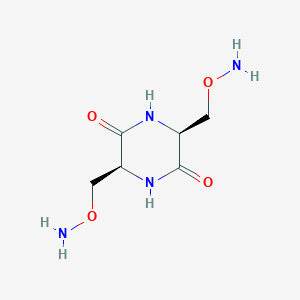

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dibenzylamino)acetic acid | |

CAS RN |

17360-47-3 | |

| Record name | 17360-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)